5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is a synthetic compound characterized by its oxolane (tetrahydrofuran) structure, which incorporates a carboxylic acid group and a tert-butoxycarbonyl (BOC) protecting group on the amino functionality. The molecular formula of this compound is C₁₁H₁₉N₁O₅, with a molecular weight of approximately 245.27 g/mol . This compound is notable for its potential applications in organic synthesis, particularly in the field of peptide chemistry.
The chemical reactivity of 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid can participate in various reactions, including:
These reactions position the compound as a versatile intermediate in synthetic organic chemistry.
While specific biological activity data for 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is limited, compounds with similar structures often exhibit significant biological properties. The presence of the amino and carboxylic acid groups suggests potential interactions with biological receptors and enzymes. This compound may also serve as a building block for biologically active peptides or as a prodrug that can be converted into active forms within biological systems.
The synthesis of 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid can be achieved through several methods:
These methods ensure high yields and purity of the target compound while maintaining structural integrity.
5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid has several applications:
Interaction studies involving 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid typically focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in forming more complex molecules, particularly in peptide synthesis where it may interact with other amino acids or peptide chains. Understanding these interactions is crucial for optimizing synthetic pathways and enhancing yield in laboratory settings.
Several compounds share structural similarities with 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid | Oxolane ring, BOC group | Versatile intermediate in peptide synthesis |
| 2-{[(tert-butoxy)carbonyl]amino}methyl}oxolane-3-carboxylic acid | Similar oxolane structure | May have different stereochemistry affecting reactivity |
| 3-{(tert-butoxy)carbonylamino}oxolane-3-carboxylic acid | Contains methyl substitution | Potentially different biological activities |
| N-(tert-butoxycarbonyl)-2-aminoacetic acid | Simple amino acid structure | Directly involved in protein synthesis |
The uniqueness of 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid lies in its specific configuration that allows it to participate effectively in peptide bond formation while being stable under various reaction conditions. This makes it a valuable tool in synthetic organic chemistry and pharmaceutical applications.